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Compound of Interest

Compound Name: Adb-bica

Cat. No.: B1164517

Discovered in 2016, ADB-BICA (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-
3-carboxamide) is a synthetic cannabinoid that stands as a curious outlier in the ever-
expanding landscape of designer drugs. Unlike many of its structural relatives, in-vivo studies
have indicated a surprising lack of typical cannabinoid-like effects. This guide provides a
comprehensive technical overview of ADB-BICA, detailing its history, chemical properties,
metabolism, and analytical characterization for researchers, scientists, and drug development
professionals.

Discovery and History

ADB-BICA was first identified in materials seized from a clandestine laboratory in China in
2016.[1][2] It belongs to the indole-3-carboxamide family of synthetic cannabinoids, a class of
compounds designed to mimic the effects of A9-tetrahydrocannabinol (THC), the primary
psychoactive component of cannabis.[1][2] The initial report on its discovery also included its
analytical characterization using various spectroscopic and spectrometric techniques.[3]

Chemical and Physical Properties

ADB-BICA is structurally related to other synthetic cannabinoids, featuring an indole core, a
benzyl substituent at the R1 position, and a tert-butyl-carbamoy! side chain. Its systematic
IUPAC name is N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-
carboxamide. The pure compound is expected to be a crystalline powder, with high lipophilicity
and good solubility in non-polar or medium-polarity organic solvents like methanol, ethanol, and
acetonitrile.
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Property Value

Chemical Formula C22H25N302
Molecular Weight 363.5 g/mol

CAS Number 2219319-40-9
Appearance Crystalline powder

Soluble in DMF (5 mg/mL), DMSO (10 mg/mL),

Solubility
Ethanol (2 mg/mL)

Pharmacology and Toxicology

A pivotal study investigating the in-vivo effects of ADB-BICA in adult male C57BL/6 mice
revealed a surprising lack of cannabinoid-like activity. Intraperitoneal injections of ADB-BICA at
doses of 0.02, 0.1, and 0.5 mg/kg did not induce hypolocomotion or hypothermia, effects
commonly observed with other synthetic cannabinoids like ADB-BINACA and MDMB-4en-
PINACA. This suggests that ADB-BICA may have low efficacy at the cannabinoid receptor 1
(CB1R) in vivo, or that its pharmacokinetic profile prevents it from reaching the receptor in
sufficient concentrations to elicit a response.

Despite the lack of in-vivo effects in the aforementioned study, a molecular modeling analysis
suggested that ADB-BICA can adopt a C-shaped geometry conducive to steric interaction with
the CB1R. However, to date, no specific in-vitro data on its binding affinity (Ki) or functional
activity (EC50) at cannabinoid receptors have been published. The physiological and
toxicological properties of ADB-BICA remain largely unknown.

Metabolism

In contrast to its apparent in-vivo inactivity, ADB-BICA is metabolized by human liver
microsomes. An in-vitro study identified several phase | metabolites, with N-dealkylation and
hydroxylation being the primary metabolic pathways. Other observed biotransformations
included amide hydrolysis and dehydrogenation. The metabolites generated through N-
dealkylation and hydroxylation are considered potential markers for detecting ADB-BICA intake

in biological samples.
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Proposed metabolic pathways of ADB-BICA in human liver microsomes.

Synthesis and Analytical Characterization

While a specific synthesis protocol for ADB-BICA is not detailed in the available literature, a
general synthetic route for indole-3-carboxamide synthetic cannabinoids can be proposed. This
typically involves the alkylation of an indole-3-carboxylic acid ester, followed by hydrolysis of
the ester and subsequent amide coupling with the appropriate amino acid derivative.
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Plausible synthetic workflow for ADB-BICA.

The analytical identification of ADB-BICA relies on a combination of chromatographic and

spectrometric techniques.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1164517?utm_src=pdf-body-img
https://www.benchchem.com/product/b1164517?utm_src=pdf-body
https://www.benchchem.com/product/b1164517?utm_src=pdf-body
https://www.benchchem.com/product/b1164517?utm_src=pdf-body-img
https://www.benchchem.com/product/b1164517?utm_src=pdf-body
https://www.benchchem.com/product/b1164517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the identification of ADB-BICA in seized materials. The electron
ionization (EI) mass spectrum provides characteristic fragmentation patterns that aid in its
structural elucidation.

GC-MS Parameter Value

Column Zebron™ Inferno™ ZB-35HT (15 m x 250 um x
0.25 pm)

Carrier Gas Helium (1 mL/min)

Injection Port Temp. 265 °C

Transfer Line Temp. 300 °C

MS Source Temp. 230 °C

Retention Time 7.77 min

Liquid Chromatography-Quadrupole Time-of-Flight-
Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass data, enabling the determination of the elemental
composition of the parent molecule and its fragments.

LC-MS Parameter Value

Acquity UPLC® HSS C18 (1.8 um, 2.1 x 150

mm)

Column

2 mM ammonium formate/0.2% formic acid in
Mobile Phase A
water

) 2 mM ammonium formate/0.2% formic acid in
Mobile Phase B

methanol
Flow Rate 0.4 mL/min
lonization Mode Positive Electrospray lonization (ESI+)
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of
atoms within the molecule. The proton (*H) and carbon-13 (:33C) NMR data for ADB-BICA have
been reported.
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Typical analytical workflow for the identification of ADB-BICA.

Presumed Mechanism of Action: Cannabinoid
Receptor Signhaling

Although ADB-BICA has not demonstrated in-vivo cannabinoid-like effects, its structure
suggests that it was designed to target the CBL1 receptor, a G-protein coupled receptor
(GPCR). Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl
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cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (CAMP) levels. It
also modulates ion channels, such as inhibiting presynaptic N- and Q-type calcium channels
and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore,
CBL1 receptor activation can trigger the -arrestin signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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